molecular formula C10H13BrO B108114 Benzyl 3-bromopropyl ether CAS No. 54314-84-0

Benzyl 3-bromopropyl ether

Cat. No. B108114
CAS RN: 54314-84-0
M. Wt: 229.11 g/mol
InChI Key: PSUXTZLDBVEZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catalytic Enantioselective Carbon-Oxygen Bond Formation

The synthesis of benzylic ethers, such as Benzyl 3-bromopropyl ether, is a significant area of study due to their prevalence in bioactive molecules and as intermediates in organic chemistry. A novel approach to the enantioselective synthesis of benzylic ethers has been described, utilizing the coupling of γ-aryl-substituted alkynoates and alcohols. This process involves an internal redox reaction where the benzylic position is oxidized with good enantioselectivity, and the alkyne is reduced to the alkene .

Oxidation Using Quaternary Ammonium Polyhalides

The oxidation of alcohols and ethers, including Benzyl 3-bromopropyl ether, can be effectively achieved using benzyltrimethylammonium tribromide (BTMA Br3). This reagent, in the presence of a buffer, facilitates the transformation of primary alcohols or simple ethers into dimeric esters and lactones, and secondary alcohols into ketones at elevated temperatures .

Visible-light-promoted Conversion

A visible-light-promoted method has been developed for the conversion of alkyl benzyl ethers to alkyl esters or alcohols. This process involves a radical chain reaction with the homolytic cleavage of O-α-sp(3) C-H bonds, suggesting that α-bromoethers are key intermediates in the transformation, which could be relevant for the study of Benzyl 3-bromopropyl ether .

Oxidative Debenzylation

The oxidative debenzylation of O-benzyl ethers can be efficiently promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide. This reaction yields carbonyl compounds from O-benzyl ethers, which is a significant reaction pathway for the study of Benzyl 3-bromopropyl ether .

Oxidative Cleavage Using Oxoammonium Salt

Benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield the corresponding aromatic aldehyde and alcohol. This reaction is likely to involve a formal hydride abstraction from the benzylic carbon, which is a crucial consideration in the chemical reactions analysis of Benzyl 3-bromopropyl ether .

Synthesis and Stationary Phase Properties

The synthesis of bromophenyl ethers, which are structurally related to Benzyl 3-bromopropyl ether, has been shown to be useful for the site-specific bromination of phenyl ethers. These compounds have been used to improve the operating temperatures and efficiency of column packings in gas chromatography, which may provide insights into the physical and chemical properties of Benzyl 3-bromopropyl ether .

Total Synthesis of Biologically Active Compounds

The total synthesis of a biologically active compound involving a bromophenyl ether structure has been achieved. This synthesis pathway and the regioselective O-demethylation of aryl methyl ethers could provide valuable information for the synthesis analysis of Benzyl 3-bromopropyl ether .

Syntheses of Monohydroxy Benzyl Ethers of Polyols

The conversion of symmetrical polyols into benzyl ethers with one free hydroxyl group has been studied. This reaction pathway, involving the benzylation of dibutylstannylene acetal, could be relevant for the synthesis of Benzyl 3-bromopropyl ether .

Sequential and One-pot Reactions for Synthesis

The synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans from phenols and bromoalkynes has been achieved through a one-pot procedure. This method's regio- and stereoselectivity could be pertinent to the molecular structure analysis of Benzyl 3-bromopropyl ether .

Synthesis of Hydronopyl Benzyl Ether

The synthesis of hydronopyl benzyl ether, a novel compound, has been reported. The reaction conditions optimized for this synthesis could provide a framework for the synthesis of Benzyl 3-bromopropyl ether, including the use of benzyl chloride and sodium hydroxide in the presence of tetrabutylammonium bromide .

Scientific Research Applications

Radical Addition and Substitution

  • Benzyl 3-bromopropyl ether is used in radical addition–substitution sequences. For example, benzyl bromoacetate was treated with 3-butenylgallium dichloride in ether, with Et3B as a radical initiator, to yield benzyl 3-cyclopropylpropanoate (Usugi et al., 2002).

Hydroxyl Protecting Groups

  • Substituted benzyl ethers, like Benzyl 3-bromopropyl ether, are studied for their potential as hydroxyl protecting groups, capable of withstanding radical brominating conditions (Liotta et al., 1997).

Isomerization and Intramolecular Ipso Substitution

  • Benzyl 3-bromopropyl ether undergoes radical isomerization via intramolecular ipso substitution of aryl ethers, converting bromopropyl aryl ethers to 3-arylpropanols under standard radical generating conditions (Eun et al., 1993).

Asymmetric Synthesis

  • Benzyl 3-bromopropyl ether plays a role in the stereoselective synthesis of asymmetric benzylic centers, such as in derivatives of 5-C-phenyl-d-gluco-pentose and 5-C-phenyl-l-ido-pentose (Inch, 1967).

Synthesis in Phase Transfer Catalytic Systems

  • Its use in phase transfer catalytic systems, particularly in the synthesis of symmetrical ethers like dibenzyl ether, has been studied (Jin et al., 2003).

Differential Acetylative Deprotection

  • Benzyl 3-bromopropyl ether is also involved in the differential acetylative cleavage of phenylmethyl ether, offering advantages in waste minimization and atom economy (Chakraborti & Chankeshwara, 2009).

Safety And Hazards

Benzyl 3-bromopropyl ether is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromopropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUXTZLDBVEZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379794
Record name Benzyl 3-bromopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-bromopropyl ether

CAS RN

54314-84-0
Record name Benzyl 3-bromopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54314-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-bromopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the Grignard reagent prepared from bromobenzene (46.3 g., 0.294 mole) and magnesium (7.15 g., 0.294 mole) in ether (150 ml.) is added, dropwise over one hour at 0°, a solution of 3-chloromethoxy-1-bromopropane (55.0 g., 0.294 mole) in ether (50 ml.). The resulting solution is stirred at 25° for 16 hours, then heated at reflux for 1/4 hour, cooled to 0° and cautiously treated with ice water (200 ml.) with vigorous stirring. After separating the phases, the aqueous layer is extracted with ether (200 ml.). The combined organic extract is washed with water, 5% potassium carbonate, water and saturated brine, dried over sodium sulfate and evaporated in vacuo leaving a pale yellow oil (64.4 g., 96%) which is distilled to provide the title compound as a colorless liquid (92% recovery), b.p. 140°-141°/14 mm.; pmr (CDCl3)δ2.12 (2H,p), 3.51 (2H,t), 3.60 (2H,t), 4.50 (2H,t) and 7.31 (5H,s).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-bromopropyl ether
Reactant of Route 2
Reactant of Route 2
Benzyl 3-bromopropyl ether
Reactant of Route 3
Reactant of Route 3
Benzyl 3-bromopropyl ether
Reactant of Route 4
Reactant of Route 4
Benzyl 3-bromopropyl ether
Reactant of Route 5
Reactant of Route 5
Benzyl 3-bromopropyl ether
Reactant of Route 6
Reactant of Route 6
Benzyl 3-bromopropyl ether

Citations

For This Compound
49
Citations
IJ Barve, LH Chen, PCP Wei, JT Hung, CM Sun - Tetrahedron, 2013 - Elsevier
… the 3-hydroxypropyl side chain in 5 by commercially available benzyl 3-bromopropyl ether. … Thus, compound 5 was alkylated with benzyl 3-bromopropyl ether and strong base to afford 6 …
Number of citations: 11 www.sciencedirect.com
T Sakai, R Takenaka, Y Koike, A Hira… - Chemical and …, 2022 - jstage.jst.go.jp
… For example, a variety of primary alkyl halides, including benzyl 3-bromopropyl ether, lauryl bromide, isobutyl bromide, and cyclohexyl bromide, were subjected to alkylation in DMF at …
Number of citations: 5 www.jstage.jst.go.jp
DL Comins, A Dehghani - The Journal of Organic Chemistry, 1995 - ACS Publications
… (7) The Grignard reagent was prepared from benzyl 3-bromopropyl ether (Aldrich) and magnesium turnings in THF at 0 C. (8) Stereoelectronically preferred axial attack by the …
Number of citations: 72 pubs.acs.org
S Keshipeddy, I Martı́nez, BF Castillo… - The Journal of …, 2012 - ACS Publications
… Dry THF (0.5 mL), followed by benzyl-3-bromopropyl ether (0.30 mL, 1.7 mmol), was added at rt. After 15 min, the reaction mixture turned yellow. The concentration of magnesium …
Number of citations: 37 pubs.acs.org
AW Hauser, RC Hayward - Journal of Polymer Science Part B …, 2016 - Wiley Online Library
… Benzyl 3-bromopropyl ether (98%), potassium thioacetate (98%), anhydrous nitrogen, N-dimethylformamide (DMF), hydrazine monohydrate (98%), 4-aminobenzophenone, …
Number of citations: 8 onlinelibrary.wiley.com
G Horne, SJ Mills, BVL Potter - Carbohydrate research, 2004 - Elsevier
… Compound 34 was prepared in an identical manner to that described for compound 33 using benzyl-3-bromopropyl ether as alkylating agent and the product was isolated as a …
Number of citations: 11 www.sciencedirect.com
AS Lee, BB Liau, MD Shair - Journal of the American Chemical …, 2014 - ACS Publications
… To this end, β-carboxyimide 20 underwent efficient alkylation with benzyl 3-bromopropyl ether to provide alkylated product 88 (quant.). Next, 88 was converted in five steps to enone 91 …
Number of citations: 67 pubs.acs.org
N Harada, Y Takuma, H Uda - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
… To a solution of 2.88 g (1 1.0 mmol) of triphenylphosphine in 5 ml of dry xylene and 25 ml of ligroine was added 229 g (10.0 mmol) of benzyl 3-bromopropyl ether.") The reaction mixture …
Number of citations: 8 www.journal.csj.jp
N Corbin, DT Yang, N Lazouski, K Steinberg… - authors.library.caltech.edu
Tetra-n-butylammonium salts were dried in a vacuum oven at 60–80 C overnight (12+ hr) and stored in an argon-filled glovebox (Vacuum Atmospheres Genesis) with H2O levels at or …
Number of citations: 0 authors.library.caltech.edu
T Uyehara, T Murayama, K Sakai, K Onda… - Bulletin of the …, 1998 - journal.csj.jp
… (a) A solution of benzyl 3-bromopropyl ether was prepared from Mg (252 mg, 104 mmol) and 3-bromopropylbenzylether (2.336 g, 102 mmol) in THF (200cm"). To this solution was …
Number of citations: 21 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.